molecular formula C16H24ClN3O3S B5545698 N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

Cat. No. B5545698
M. Wt: 373.9 g/mol
InChI Key: QEWSDNZMKQQYEC-UHFFFAOYSA-N
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Description

Methanesulfonamide derivatives are an important class of compounds in organic chemistry and pharmaceutical sciences due to their diverse chemical properties and biological activities. They often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The structural features of methanesulfonamides, such as the sulfonamide group attached to an aromatic ring, contribute to their reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives typically involves nucleophilic substitution reactions or palladium-catalyzed coupling processes. For example, Sakamoto et al. (1988) reported a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the versatility of methanesulfonamides in synthetic chemistry (Sakamoto et al., 1988).

Molecular Structure Analysis

Methanesulfonamide derivatives exhibit varied molecular conformations, which can influence their chemical reactivity and biological activity. The studies by Gowda et al. (2007) on different dichlorophenylmethanesulfonamides provide insights into the conformational preferences and hydrogen bonding patterns of these molecules, which are crucial for understanding their molecular structure (Gowda et al., 2007).

Chemical Reactions and Properties

Methanesulfonamides participate in various chemical reactions, including acylations and ring-opening reactions. Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents, demonstrating the chemical versatility of methanesulfonamide derivatives (Kondo et al., 2000).

Scientific Research Applications

Structural Analysis and Conformation

Research on similar sulfonamide compounds highlights the significance of molecular conformation and its implications for biological activity. The structural characteristics, such as the orientation of the N—H bond and the packing of molecules through hydrogen bonding, play a crucial role in the interaction with biological receptors. These structural insights are essential for understanding how modifications in the sulfonamide group can affect the molecule's biological activity and potential applications in drug design and development (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Chemoselectivity in Synthesis

The development of chemoselective N-acylation reagents based on sulfonamide structures, as explored in systematic research, underscores the molecule's utility in synthetic chemistry. These findings facilitate the selective introduction of acyl groups, a pivotal step in the synthesis of complex molecules, including potential therapeutic agents (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Supramolecular Assembly

Understanding the supramolecular assembly of sulfonamide derivatives, including the nature of intermolecular interactions and the impact of substitution on these interactions, is crucial for designing materials with desired physical and chemical properties. These insights can inform the development of novel materials with applications in various scientific and industrial fields (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Novel Synthetic Approaches

Research on novel synthetic approaches to sulfonamide derivatives highlights the molecule's versatility in organic synthesis. These approaches can lead to the discovery of new compounds with potential applications in drug development, agriculture, and materials science. Innovations in synthetic methods contribute to the expansion of chemical space, enabling the exploration of new pharmacological activities (Aizina, Levkovskaya, & Rozentsveig, 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-18-10-12-19(13-11-18)16(21)4-3-9-20(24(2,22)23)15-7-5-14(17)6-8-15/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWSDNZMKQQYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide

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